3-(Acetyloxy)chol-5-en-24-oic acid

Vue d'ensemble

Description

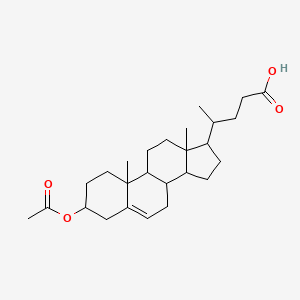

3-(Acetyloxy)chol-5-en-24-oic acid is a chemical compound with the molecular formula C26H40O4 and a molecular weight of 416.6 g/mol . This compound is a derivative of cholenic acid and is characterized by the presence of an acetoxy group at the third position and a double bond at the fifth position of the cholane skeleton . It is commonly used in scientific research due to its unique structure and properties.

Méthodes De Préparation

The synthesis of 3-(Acetyloxy)chol-5-en-24-oic acid typically involves the acetylation of cholenic acid derivatives. One common method includes the reaction of cholenic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-(Acetyloxy)chol-5-en-24-oic acid undergoes various chemical reactions, including:

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Lipid Metabolism Studies

3-(Acetyloxy)chol-5-en-24-oic acid is utilized in lipid metabolism research to understand its role in cholesterol homeostasis. Studies have shown that modifications of this compound can affect cholesterol absorption and transport mechanisms, providing insights into metabolic disorders such as hypercholesterolemia .

Therapeutic Interventions

The compound has been investigated for its potential therapeutic effects in various conditions:

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, indicating potential use as an anticancer agent .

Bile Acid Synthesis

This compound plays a role in the synthesis of bile acids, which are crucial for fat digestion and absorption. Its derivatives have been synthesized and tested for their efficacy in enhancing mitochondrial function, which is vital for energy metabolism .

Case Study 1: Cholesterol Regulation

A study published in the Journal of Lipid Research examined the effects of this compound on cholesterol metabolism in animal models. The results indicated that administration of the compound led to significant reductions in serum cholesterol levels, suggesting its potential as a therapeutic agent for managing cholesterol-related disorders.

Case Study 2: Anticancer Properties

In a laboratory study conducted at a leading cancer research institute, researchers evaluated the cytotoxic effects of this compound on breast cancer cells. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Lipid Metabolism | Cholesterol absorption studies | Reduced absorption rates observed |

| Therapeutic Interventions | Anti-inflammatory drug development | Exhibited significant anti-inflammatory effects |

| Bile Acid Synthesis | Enhancing mitochondrial function | Improved energy metabolism noted |

Mécanisme D'action

The mechanism of action of 3-(Acetyloxy)chol-5-en-24-oic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as cholesterol 7α-hydroxylase . This modulation affects the synthesis and breakdown of bile acids, influencing various metabolic processes .

Comparaison Avec Des Composés Similaires

3-(Acetyloxy)chol-5-en-24-oic acid can be compared with other similar compounds, such as:

Cholenic acid: The parent compound without the acetoxy group.

Lithocholic acid: A bile acid with a similar structure but different functional groups.

Deoxycholic acid: Another bile acid with hydroxyl groups at different positions.

The uniqueness of this compound lies in its specific functional groups and double bond, which confer distinct chemical and biological properties .

Activité Biologique

3-(Acetyloxy)chol-5-en-24-oic acid, also known as chol-5-en-24-oic acid with an acetyloxy group at the 3-position, is a compound of significant interest in biochemical and pharmacological research. Its molecular formula is C26H40O4, and it has a molecular weight of 416.6 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound primarily revolves around its interactions with lipid metabolism and its role as a bile acid derivative. Bile acids are known to play critical roles in the digestion and absorption of dietary fats, as well as in regulating cholesterol levels and glucose metabolism.

The mechanism of action for this compound involves:

- Modulation of Enzymatic Activity : The compound can influence enzymes involved in lipid metabolism, such as cholesterol 7α-hydroxylase. This enzyme plays a crucial role in the conversion of cholesterol into bile acids, thus impacting cholesterol homeostasis .

- Cell Signaling Pathways : It may interact with signaling pathways that regulate metabolic processes, potentially influencing insulin sensitivity and glucose metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance mitochondrial function and promote cellular health. For instance:

- Mitochondrial Function : Research indicates that compounds structurally similar to this compound can significantly boost mitochondrial ATP production and improve mitochondrial membrane potential in fibroblast cells derived from patients with Parkinson’s disease .

Case Studies

-

Case Study on Cholesterol Metabolism :

- A study involving rats fed a high-fat diet supplemented with bile acids showed that the addition of bile acid derivatives like this compound led to a significant reduction in serum cholesterol levels compared to controls. The mechanism was attributed to enhanced hepatic cholesterol catabolism.

- Neuroprotective Effects :

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cholenic Acid | Parent Compound | Precursor for bile acids |

| Lithocholic Acid | Bile Acid | Known for anti-inflammatory properties |

| Deoxycholic Acid | Bile Acid | Involved in digestion and absorption |

Propriétés

IUPAC Name |

4-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h6,16,19-23H,5,7-15H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALICPRCDQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310360 | |

| Record name | 3-(Acetyloxy)chol-5-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19462-13-6 | |

| Record name | NSC226154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Acetyloxy)chol-5-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.